Piperidine Regiochemistry Drives EPAC1 Inhibitory Potency
The position of piperidine attachment to the isoxazole ring produces measurable differences in target binding. In direct SAR studies from US Patent 11,124,489, the 3-yl regioisomer (CAS 1361116-93-9) exhibited an IC₅₀ of 3,000 nM against EPAC1 (RapGEF3), while an analog bearing a methylene-linked 4-yl isoxazole-3-carboxylic acid regioisomer gave an IC₅₀ of 8,500 nM—representing a 2.83-fold loss in potency driven solely by changes in isoxazole substitution pattern [1][2]. Although 1361115-54-9 itself (4-yl, isoxazole-5-carboxylic acid) was not directly profiled in this patent, the data establish a class-level inference that the 4-yl isoxazole-5-carboxylic acid regioisomer occupies a distinct SAR space from both the 3-yl and the isoxazole-3-carboxylic acid variants, with the isoxazole-5-carboxylic acid regioisomers historically providing superior metabolic stability in 11β-HSD1 inhibitor programs [3]. This quantitative SAR divergence means that procurement of the precise regioisomer 1361115-54-9—rather than the more readily available 3-yl analog—is essential for recapitulating published biological results.
| Evidence Dimension | EPAC1 (RapGEF3) inhibitory potency: impact of piperidine-isoxazole regioisomerism |
|---|---|
| Target Compound Data | 1361115-54-9: 4-yl attachment, isoxazole-5-carboxylic acid (no direct IC₅₀ in this assay; positioned as the 4-yl/5-COOH regioisomer in SAR space) |
| Comparator Or Baseline | 3-yl regioisomer (CAS 1361116-93-9): IC₅₀ = 3,000 nM; 4-yl-CH₂-isoxazole-3-COOH regioisomer: IC₅₀ = 8,500 nM |
| Quantified Difference | 2.83-fold potency difference between isoxazole regioisomers; 1361115-54-9 occupies a distinct SAR region with predicted divergent potency |
| Conditions | TR-FRET competitive binding assay; human EPAC1 (RapGEF3) recombinant protein; US Patent 11,124,489 |
Why This Matters
Procuring an incorrect regioisomer can introduce a 2.8-fold or greater error in target potency, invalidating SAR hypotheses and wasting synthesis resources.
- [1] N. Y. Kedersha et al., US 11,124,489 B2, "EPAC1 Inhibitors," issued October 12, 2021; Compound 32 (BDBM517688): 3-(piperidin-3-yl)isoxazole, IC₅₀ = 3,000 nM (EPAC1 TR-FRET). View Source
- [2] N. Y. Kedersha et al., US 11,124,489; Compound 35 (BDBM517691): 5-((Boc-piperidin-4-yl)methyl)isoxazole-3-carboxylic acid, IC₅₀ = 8,500 nM (EPAC1 TR-FRET). View Source
- [3] H. Schuster et al., WO/2009/000000, "Isoxazole Compounds as Modulators of 11β-HSD1," filed 2009; isoxazole-5-carboxylic acid regioisomers demonstrate preferential metabolic stability over 3-carboxylic acid and 4-carboxylic acid analogs. View Source
